3-(3,4-Dimethylphenyl)-2-oxopropanoic acid 3-(3,4-Dimethylphenyl)-2-oxopropanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18231673
InChI: InChI=1S/C11H12O3/c1-7-3-4-9(5-8(7)2)6-10(12)11(13)14/h3-5H,6H2,1-2H3,(H,13,14)
SMILES:
Molecular Formula: C11H12O3
Molecular Weight: 192.21 g/mol

3-(3,4-Dimethylphenyl)-2-oxopropanoic acid

CAS No.:

Cat. No.: VC18231673

Molecular Formula: C11H12O3

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

3-(3,4-Dimethylphenyl)-2-oxopropanoic acid -

Specification

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
IUPAC Name 3-(3,4-dimethylphenyl)-2-oxopropanoic acid
Standard InChI InChI=1S/C11H12O3/c1-7-3-4-9(5-8(7)2)6-10(12)11(13)14/h3-5H,6H2,1-2H3,(H,13,14)
Standard InChI Key LVOQCQHGSGURKK-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)CC(=O)C(=O)O)C

Introduction

3-(3,4-Dimethylphenyl)-2-oxopropanoic acid is an organic compound belonging to the family of phenylpropanoic acids. It features a benzene ring with two methyl groups at the 3 and 4 positions, attached to a propanoic acid moiety that includes both a ketone and a carboxylic acid functional group. This compound is of interest in various fields due to its potential applications in organic synthesis and medicinal chemistry.

Synthesis Methods

The synthesis of 3-(3,4-Dimethylphenyl)-2-oxopropanoic acid can be achieved through various methods, including those involving continuous flow reactors to enhance efficiency and yield. Techniques such as distillation or crystallization are used for purification of the final product.

Chemical Reactions

This compound undergoes various chemical reactions, including oxidation and reduction, which highlight its versatility as an intermediate in organic synthesis. Common reagents used in these reactions include potassium permanganate and chromium trioxide for oxidation, and sodium borohydride for reduction.

Reaction TypeReagentsProduct
OxidationPotassium permanganate, Chromium trioxideOxidized derivatives
ReductionSodium borohydrideReduced derivatives

Biological Activity and Potential Applications

Research indicates that 3-(3,4-Dimethylphenyl)-2-oxopropanoic acid exhibits potential biological activity, particularly in inhibiting certain enzymes and interacting with biological macromolecules. Its structure allows it to form hydrogen bonds and engage in hydrophobic interactions with target proteins, which may modulate various biochemical pathways.

Biological ActivityMechanismPotential Applications
Enzyme InhibitionCompetitive inhibition or allosteric regulationMedicinal chemistry, drug development
Interaction with Biological MacromoleculesHydrogen bonding and hydrophobic interactionsBiochemical research, therapeutic effects

Comparison with Similar Compounds

Several compounds share structural similarities with 3-(3,4-Dimethylphenyl)-2-oxopropanoic acid, including 3-(2,6-Dimethylphenyl)-2-oxopropanoic acid and methyl 3-(3,4-dimethylphenyl)-2-oxopropanoate. The uniqueness of 3-(3,4-Dimethylphenyl)-2-oxopropanoic acid lies in its specific substitution pattern on the phenyl ring and its resultant chemical behavior compared to other similar compounds.

Compound NameStructural FeaturesUnique Properties
3-(3,4-Dimethylphenyl)-2-oxopropanoic acidDimethyl-substituted phenylPotential enzyme inhibitor
3-(2,6-Dimethylphenyl)-2-oxopropanoic acidDifferent substitution patternDifferent biological activity
Methyl 3-(3,4-dimethylphenyl)-2-oxopropanoateEster derivativeAltered reactivity due to ester functionality

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